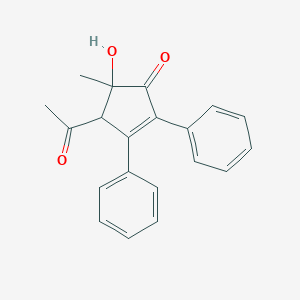
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is a complex organic compound with a unique structure that includes both aromatic and cyclopentene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of acetophenone derivatives with cyclopentanone under acidic or basic conditions, followed by oxidation and cyclization steps. Specific reagents and catalysts such as sulfuric acid, sodium hydroxide, or palladium on carbon may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted cyclopentenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-dimethylacetophenone: Similar in structure but lacks the cyclopentene ring.
2-Acetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentene ring.
4-Hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate: Another structurally related compound with different functional groups.
Uniqueness
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88964-78-7 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-13(21)18-16(14-9-5-3-6-10-14)17(19(22)20(18,2)23)15-11-7-4-8-12-15/h3-12,18,23H,1-2H3 |
Clave InChI |
NBWQVUBQJGOJGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(=C(C(=O)C1(C)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


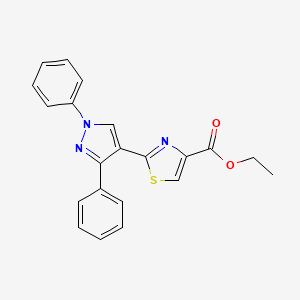
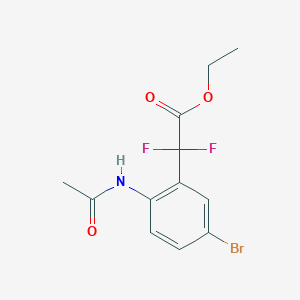
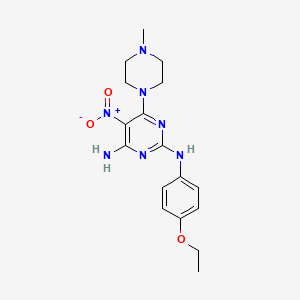
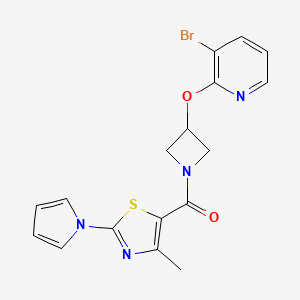
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
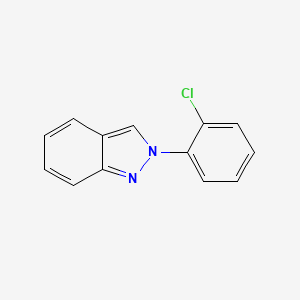
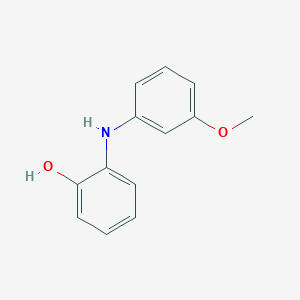
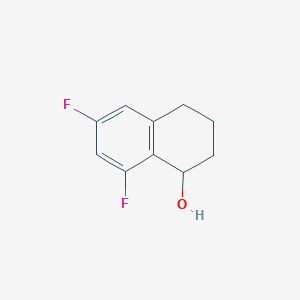
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
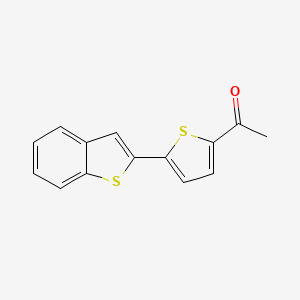

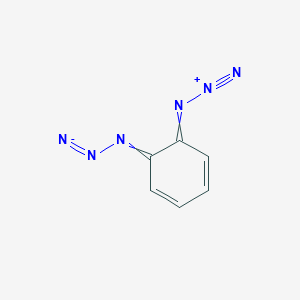
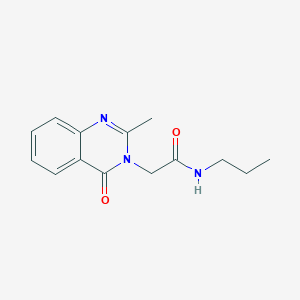
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
